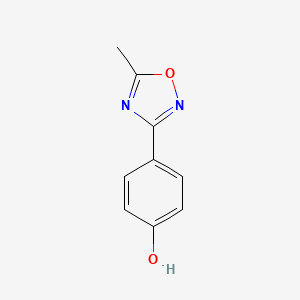

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

描述

Significance of the 1,2,4-Oxadiazole (B8745197) Moiety in Medicinal Chemistry

The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which has become an important scaffold in modern drug discovery. nih.govnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, making them a subject of intense research. nih.govmostwiedzy.pl The interest in the biological applications of 1,2,4-oxadiazoles has seen a significant increase over the last two decades. nih.govrjptonline.org

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger. nih.gov Despite its early discovery, the scaffold did not attract significant attention from the scientific community for many decades. lifechemicals.com It was not until the mid-20th century that its potential in medicinal chemistry began to be explored. Biological activity studies commenced in the 1940s, leading to the introduction of the first commercial drug containing this ring, Oxolamine, as a cough suppressant in the 1960s. nih.govchim.it The subsequent realization of the ring's utility as a stable bioisostere for ester and amide groups sparked a revival of interest, which has grown substantially in recent years. lifechemicals.comchim.it

| Milestone | Year/Period | Significance |

| First Synthesis | 1884 | The 1,2,4-oxadiazole ring was first prepared by Tiemann and Krüger. nih.gov |

| Initial Biological Studies | 1940s | Researchers began investigating the biological activities of 1,2,4-oxadiazole derivatives. nih.gov |

| First Commercial Drug | 1960s | Oxolamine, a cough suppressant, was the first drug containing the 1,2,4-oxadiazole scaffold to be marketed. nih.govchim.it |

| Resurgence in Interest | 1990s-Present | Recognized as a key pharmacophore and bioisostere, leading to a sharp increase in research and development. nih.govlifechemicals.com |

The 1,2,4-oxadiazole ring is a valuable pharmacophore in drug design due to its unique physicochemical properties. rjptonline.org One of its most significant roles is as a bioisostere for ester and amide functionalities. rjptonline.orgresearchgate.net Bioisosteric replacement involves substituting one chemical group with another that retains similar biological activity but offers improved properties. researchgate.net By replacing metabolically vulnerable ester or amide groups, the 1,2,4-oxadiazole ring can enhance a drug candidate's metabolic stability against hydrolysis, thereby improving its pharmacokinetic profile. researchgate.netnih.gov

This scaffold is not merely a passive linker; its ability to participate in hydrogen bonding allows it to interact with biological targets. rjptonline.org The stability and tunable electronic properties of the ring make it an attractive component for developing novel therapeutic agents. nih.gov Consequently, 1,2,4-oxadiazole derivatives have been investigated for a vast number of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. nih.govnih.govnih.gov

| Drug Candidate/Agent Class | Therapeutic Area | Role of 1,2,4-Oxadiazole |

| Ataluren | Duchenne Muscular Dystrophy | Core structural component of the drug candidate. lifechemicals.com |

| MAO B Inhibitors | Neurodegenerative Diseases | Introduction of the 1,2,4-oxadiazole ring via bioisosteric replacement led to potent and selective inhibitors. nih.gov |

| Anticancer Agents | Oncology | Derivatives have been shown to induce apoptosis and inhibit histone deacetylase (HDAC). nih.gov |

| Antimicrobial Agents | Infectious Diseases | The scaffold is used to design new agents to combat drug-resistant bacteria and fungi. chim.it |

Rationale for Investigating 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol in Academic Research

The investigation of this compound is predicated on the established principles of medicinal chemistry, specifically the combination of known bioactive moieties to explore new chemical space. The structure combines the metabolically robust 1,2,4-oxadiazole core with a phenol (B47542) group, a feature common to many biologically active molecules.

The phenolic group is a recurring motif in a significant number of pharmaceuticals and natural products. acs.org Its prevalence is due to the versatile role of the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor, facilitating strong binding interactions with protein targets like enzymes and receptors. researchgate.net Phenolic compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. gsconlinepress.comnih.govijhmr.com

However, the phenolic group also presents challenges in drug design. It is often a site of rapid metabolism, particularly through glucuronidation, which can lead to poor oral bioavailability and rapid clearance from the body. researchgate.netnih.gov Despite these drawbacks, the fundamental importance of the phenol's direct interaction with biological targets ensures its continued relevance in drug discovery. acs.orgnih.gov The analysis of FDA-approved drugs shows that phenols and their ether derivatives remain highly represented, underscoring their special role in successful pharmaceuticals. acs.org

A review of current scientific literature indicates a lack of specific, in-depth studies focused exclusively on this compound. While extensive research exists on both 1,2,4-oxadiazole derivatives and phenolic compounds independently, the biological activity and potential therapeutic applications of this specific combination remain largely unexplored.

This represents a clear research gap. Key scientific questions that remain unaddressed include:

What is the specific bioactivity profile of this compound? Does it exhibit anticancer, anti-inflammatory, or other therapeutic effects characteristic of its parent scaffolds?

How do the electronic properties of the methyl and phenol substituents on the 1,2,4-oxadiazole ring influence its interaction with potential biological targets?

What is the metabolic fate of this compound? Does the 1,2,4-oxadiazole ring confer improved metabolic stability compared to simpler phenolic compounds?

Could this compound serve as a lead structure for the development of new classes of therapeutic agents?

The absence of dedicated research on this compound highlights an opportunity for future investigations to synthesize and evaluate this compound, thereby expanding the structure-activity relationship knowledge base for this class of molecules and potentially identifying a novel lead for drug development.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(11-13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCWKDHLIRIVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421945 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49787-02-2 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Evaluation and Pharmacological Characterization of 4 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol

In Vivo Biological Evaluation Frameworks in Preclinical Research

Biomarker Analysis and Validation in Preclinical Studies:In the absence of animal studies, there is no corresponding biomarker data to report.

To fulfill the user's request, published scientific studies containing specific experimental data on 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol are necessary. Broader searches on related oxadiazole structures were conducted, but in keeping with the explicit instructions to focus solely on the specified compound, information on analogues cannot be used to generate the requested content.

Broad Spectrum of Biological Activities Associated with 1,2,4-Oxadiazole (B8745197) Derivatives

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. doaj.orgresearchgate.net It is considered a valuable pharmacophore due to its favorable physicochemical properties and its ability to act as a bioisostere for amide and ester groups, which can enhance metabolic stability. researchgate.netchim.it Consequently, derivatives featuring this scaffold have been explored for a wide array of therapeutic applications, demonstrating a remarkable breadth of biological activities. doaj.orgnih.gov Research has highlighted the efficacy of these compounds in domains including anti-inflammatory, anticancer, antimicrobial, antidiabetic, and neuroprotective applications. researchgate.netbohrium.com

Derivatives of 1,2,4-oxadiazole have been identified as promising candidates for the development of new anti-inflammatory agents. researchgate.netresearchgate.net Research has shown that these compounds can exert their effects through various mechanisms. One key pathway involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in the inflammatory response. nih.gov

In one study, a series of 1,2,4-oxadiazole compounds were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production induced by lipopolysaccharides (LPS) in RAW264.7 cells. nih.gov Compound 17 from this series demonstrated the most potent inhibitory activity. Further analysis revealed that this compound significantly inhibited the LPS-induced activation of NF-κB and blocked the phosphorylation of its p65 subunit, thereby preventing its translocation to the nucleus. nih.gov

Other studies have explored the role of 1,2,4-oxadiazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are well-known mediators of inflammation. nih.gov By acting as selective inhibitors of COX enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins. nih.gov The structural versatility of the 1,2,4-oxadiazole nucleus allows for modifications that can be tailored to target specific enzymes involved in the inflammatory cascade, making it a promising scaffold for novel anti-inflammatory drugs. tandfonline.comresearchgate.net

Table 1: Anti-inflammatory Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Mechanism of Action | Key Findings |

| Compound 17 | Inhibition of NF-κB pathway | Prominently inhibited LPS-induced activation of NF-κB and blocked the phosphorylation of p65 in RAW264.7 cells. nih.gov |

| Various Derivatives | Selective COX Enzyme Inhibition | Acted as selective inhibitors of the COX enzyme, reducing proinflammatory cytokine levels. nih.gov |

The anticancer potential of 1,2,4-oxadiazole derivatives is an area of extensive research, with numerous studies demonstrating their efficacy against a variety of cancer cell lines. nih.govresearchgate.netnih.gov These compounds employ diverse mechanisms to inhibit tumor growth, including the induction of apoptosis, inhibition of crucial enzymes, and cell cycle arrest. nih.govnih.gov

A significant breakthrough was the discovery of 3,5-diarylsubstituted 1,2,4-oxadiazole derivatives as a new class of apoptosis inducers. nih.gov Some of these compounds function by activating caspases, which are key proteases in the apoptotic pathway. mdpi.com For instance, a series of 3-Aryl-5-aryl-1,2,4-oxadiazoles were identified as novel apoptosis inducers through the activation of caspase-3. mdpi.com

Enzyme inhibition is another primary mechanism. Certain 1,2,4-oxadiazole derivatives have been developed as potent inhibitors of histone deacetylases (HDACs) and carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX. nih.govresearchgate.netnih.gov For example, 1,2,4-oxadiazole hydroxamate-based derivatives have been described as effective HDAC inhibitors. nih.gov Similarly, substituted 1,2,4-oxadiazole-arylsulfonamides have been discovered as selective CA inhibitors with potential applications in cancer therapy. nih.gov

The cytotoxic activity of these derivatives has been evaluated against a wide range of human cancer cell lines, often showing promising IC₅₀ values in the micromolar to nanomolar range. nih.govnih.gov

Table 2: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Series | Cancer Cell Line(s) | IC₅₀ Values | Mechanism of Action |

| 9a–c (Terthiopene/Prodigiosin analogs) | MCF-7 (Breast), HCT-116 (Colon) | 0.19-0.78 µM (MCF-7); 1.17-5.13 µM (HCT-116) nih.gov | Cytotoxic, pro-apoptotic nih.gov |

| 14a–d (Benzimidazole-linked) | MCF-7 (Breast), A549 (Lung), A375 (Melanoma) | 0.12–2.78 µM nih.gov | Not specified |

| 18a–c (Oxadiazole-fused) | MCF-7 (Breast), A549 (Lung), MDA-MB-231 (Breast) | Sub-micromolar concentrations nih.gov | Not specified |

| Compound 27 (HDAC Inhibitor) | Jeko-1 (Mantle cell lymphoma) | Induces 73.1% apoptosis at 1 µM after 48h nih.gov | HDAC Inhibition, G1 cell cycle arrest nih.gov |

| Benzothiazole Derivative | T47D (Breast) | 19.40 µM researchgate.net | Not specified |

| Pyridine (B92270) Derivative | CaCo-2 (Colon) | 4.96 µM researchgate.net | Not specified |

The 1,2,4-oxadiazole scaffold is a key component in the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govmdpi.com Derivatives have demonstrated a broad spectrum of activity, including antibacterial and antifungal effects. researchgate.netijpsjournal.commdpi.com

In the realm of antibacterial research, 1,2,4-oxadiazole derivatives have been identified as a novel class of non-β-lactam antibiotics. nih.govmdpi.com These compounds have shown activity against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com For example, through in silico screening of over a million compounds, a 1,2,4-oxadiazole derivative was identified that showed a good minimum inhibitory concentration (MIC) against S. aureus. nih.gov Subsequent synthesis of structural analogs led to compounds with high potency against a panel of clinical microorganisms. nih.gov One study highlighted a derivative, compound 12 , which not only showed strong antimicrobial activity (MIC of 2 µM) but also acted synergistically with oxacillin (B1211168) against MRSA. mdpi.com

These compounds have also been investigated for their antifungal properties. mdpi.comjocpr.com Various derivatives have been tested against a range of plant pathogenic fungi, such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea, showing significant inhibitory effects on mycelial growth. mdpi.com The mechanism for some of these antifungal agents is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. mdpi.com

Table 3: Antimicrobial Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Target Organism(s) | Activity (MIC/IC₅₀) |

| Compound 12 | Staphylococcus aureus (MRSA) | 2 µM mdpi.com |

| Compound 52 & 53 | Gram-positive bacteria (e.g., S. aureus, E. faecium) | Potent activity against clinical strains nih.gov |

| Compound 58 | Staphylococcus aureus ATCC | 4 µg/mL nih.gov |

| Compound 4f & 4q | R. solani, F. graminearum, E. turcicuma, B. cinerea, C. capsica | Significant antifungal activity mdpi.com |

| Compound 4 & 8 | Fusarium solani | 10 µg/ml and 50 µg/ml respectively jocpr.com |

Beyond the well-documented anti-inflammatory, anticancer, and antimicrobial activities, the 1,2,4-oxadiazole scaffold has shown promise in a variety of other therapeutic areas. researchgate.netbohrium.com The versatility of this heterocyclic ring allows for its incorporation into molecules designed to interact with a wide range of biological targets.

Recent reviews highlight the efficacy of 1,2,4-oxadiazole derivatives in several emerging fields:

Neuroprotective Applications: These compounds are being investigated for potential treatments for neurodegenerative diseases like Alzheimer's. researchgate.netbohrium.com

Antidiabetic Potential: Research has pointed to the role of these derivatives in managing metabolic disorders. doaj.orgbohrium.com

Antiviral Activity: The 1,2,4-oxadiazole nucleus is a feature in compounds being explored for their antiviral properties. nih.gov

Antiparasitic Effects: Some derivatives have been evaluated for activity against various parasites. nih.gov

Anticonvulsant Properties: The scaffold has been incorporated into molecules with potential anticonvulsant activity. researchgate.netnih.gov

This growing body of research underscores the significance of the 1,2,4-oxadiazole ring as a privileged structure in drug discovery, with the potential to yield novel therapies for a wide spectrum of human diseases. doaj.org

Mechanistic Investigations of 4 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol S Biological Actions

Elucidation of Molecular Mechanisms of Action

The 1,2,4-oxadiazole (B8745197) ring is recognized as a versatile scaffold in drug discovery, often acting as a bioisostere for ester and amide groups, which can facilitate interactions with various biological targets. nih.govresearchgate.net Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. researchgate.netnih.gov The specific biological actions of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol would be contingent on the molecular targets with which it interacts.

Identifying the specific molecular targets of this compound is a critical first step in understanding its mechanism of action. A common approach involves screening the compound against a library of known biological targets, such as enzymes and receptors. For instance, given the prevalence of oxadiazole derivatives as enzyme inhibitors, initial screening might focus on kinases, proteases, or metabolic enzymes. researcher.lifemdpi.comresearchgate.netnih.gov

Another powerful technique for target identification is photoaffinity labeling. nih.gov This method would involve synthesizing a derivative of this compound that can be activated by light to form a covalent bond with its target protein, allowing for subsequent isolation and identification. nih.gov Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can also be employed to predict potential targets based on the compound's structure. nih.gov

Once a potential target is identified, validation is necessary to confirm its role in the compound's biological effects. This can be achieved through techniques such as genetic knockdown (e.g., siRNA or CRISPR) of the target protein to see if it abolishes the compound's activity.

Following target identification and validation, the next step is to characterize the interaction between this compound and its target protein. Biophysical techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information on the ligand-target complex, revealing the specific binding site and key molecular interactions.

The 1,2,4-oxadiazole ring, being a heterocyclic aromatic system, can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for ligand binding. tandfonline.com The phenolic hydroxyl group on the phenyl ring of this compound is also a key functional group that can act as a hydrogen bond donor or acceptor, further anchoring the ligand to its target.

Once the molecular target is known, research would focus on how the interaction between this compound and its target affects downstream signaling pathways. For example, if the target is a receptor tyrosine kinase, studies would investigate the phosphorylation status of downstream signaling proteins. Techniques such as Western blotting, ELISA, and mass spectrometry-based proteomics would be employed to map the changes in the cellular signaling network upon treatment with the compound.

Pharmacodynamic Profiling and Assessment

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body. For this compound, this would involve characterizing its dose-response relationship and the time course of its biological effects.

Dose-response studies are fundamental to understanding the potency and efficacy of a compound. In a research setting, this would involve exposing cells or tissues to a range of concentrations of this compound and measuring a specific biological response. The data would then be used to generate a dose-response curve, from which key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) can be determined.

The following table illustrates hypothetical IC50 values for a related class of compounds, 4-phenoxy-phenyl isoxazoles, against various cancer cell lines, demonstrating the type of data that would be generated in such studies. nih.gov

Table 1: Illustrative Cytotoxic Activity of 4-Phenoxy-Phenyl Isoxazoles This table is for illustrative purposes and does not represent data for this compound.

| Compound | A549 IC50 (µM) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) |

|---|---|---|---|

| 6l | 0.22 | 0.26 | 0.21 |

Time-course studies are essential for understanding the onset, duration, and termination of a compound's biological effects. In experimental models, this would involve administering this compound and monitoring a specific biological endpoint at various time points. For example, if the compound is being investigated for its anti-inflammatory properties, markers of inflammation would be measured over time following administration. This data helps to establish the optimal dosing interval and provides insights into the compound's pharmacokinetic/pharmacodynamic relationship.

Structure Activity Relationship Sar and Computational Chemistry in the Development of 4 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol Analogs

Principles and Methodologies of Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring the relationship between the chemical structure of a compound and its biological activity. By systematically altering the molecular structure, researchers can identify key chemical features, known as pharmacophores, that are responsible for the desired therapeutic effects.

The development of analogs of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol involves methodical modifications of its core structure to probe for enhanced biological activity. Research on related 1,2,4-oxadiazole (B8745197) derivatives has demonstrated that specific substitutions on the phenyl ring and modifications of the oxadiazole core can have profound effects on efficacy and selectivity. nih.govresearchgate.net

Key areas for modification on the this compound scaffold include:

The Phenolic Hydroxyl Group: Altering the position or replacing the hydroxyl group with other functional groups (e.g., methoxy (B1213986), amino) can influence hydrogen bonding interactions with biological targets and affect pharmacokinetic properties.

The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) on the phenyl ring can modulate electronic properties, lipophilicity, and steric profile, thereby impacting binding affinity and target specificity. nih.gov For instance, studies on 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives have shown that adding a trifluoromethyl group to the phenyl ring can be crucial for inhibitory activity against certain enzymes. nih.gov

The Methyl Group on the Oxadiazole Ring: Replacing the methyl group with other alkyl or aryl groups can explore the steric and electronic requirements of the binding pocket.

The 1,2,4-Oxadiazole Core: This heterocyclic ring acts as a bioisostere for ester and amide groups, providing metabolic stability. researchgate.net Modifications to this core are less common but can be explored to fine-tune the geometric and electronic properties of the molecule.

An example of systematic modification can be seen in the development of 3-phenyl-1,2,4-oxadiazole derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Researchers started with a hit compound and systematically modified different parts of the molecule, leading to the discovery of a more potent inhibitor. nih.gov

| Compound Modification | Structural Change from Parent Compound | Observed Biological Implication | Reference |

|---|---|---|---|

| Phenyl Ring Substitution | Addition of trifluoromethyl group at para-position | Significantly increased inhibitory activity against Mpro | nih.gov |

| Phenyl Ring Substitution | Removal of trifluoromethyl group | Significant decrease in potency | nih.gov |

| Phenyl Ring Substitution | Introduction of electron-withdrawing groups (EWGs) | Increased antitumor activity in certain 1,2,4-oxadiazole series | nih.gov |

| Phenyl Ring Substitution | Replacement of EWGs with halogen atoms | Decreased antiproliferative activities in some benzimidazole-linked 1,2,4-oxadiazoles | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties (descriptors) of the molecules, such as lipophilicity (logP), electronic effects, and steric parameters, QSAR models can predict the activity of novel, unsynthesized compounds. researchgate.net

For oxadiazole derivatives, 2D and 3D-QSAR models have been developed to predict various biological activities, including antioxidant and antibacterial effects. bepls.comresearchgate.netommegaonline.org These models have confirmed the importance of properties like hydrophobicity, as well as electrostatic and steric effects, in determining the biological activity of these compounds. bepls.com

The general workflow for a QSAR study involves:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A study on antioxidant phenolic compounds demonstrated a QSAR model where the antioxidant activity (pIC50) was correlated with the OH bond homolytic dissociation enthalpy (BDE-OH) and the ionization potential (IP). researchgate.net The resulting equation, pIC50 = 6.68 – 0.023(BDE-OH) – 0.0036(IP) , showed a high statistical significance, indicating a strong correlation between these electronic properties and antioxidant activity. researchgate.net

| QSAR Study Focus | Key Molecular Descriptors | Predicted Biological Activity | Reference |

|---|---|---|---|

| Antioxidant Phenolic Compounds | OH bond dissociation enthalpy, Ionization potential | Antioxidant activity (pIC50) | researchgate.net |

| Oxadiazole Derivatives | Hydrophobicity, Electrostatic and Steric effects | Antioxidant activity | bepls.com |

| 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] acetic acid derivatives | HOMO, LUMO, Log P, Dipole moment | Antibacterial activity against S. aureus | researchgate.net |

Application of Computational Chemistry in Molecular Design and Optimization

Computational chemistry provides powerful tools for the design and optimization of drug candidates, reducing the time and cost associated with traditional drug discovery methods. Techniques such as molecular docking, molecular dynamics simulations, and virtual screening are instrumental in developing analogs of this compound.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This technique is crucial for understanding the binding mode of this compound analogs and for predicting their binding affinity. It allows researchers to visualize how a molecule fits into the active site of a protein and to identify key interactions, such as hydrogen bonds and hydrophobic interactions. nih.govmdpi.com

In the development of oxadiazole derivatives, molecular docking has been used to predict binding to various targets, including enzymes and receptors. For example, in a study of 1,3,4-oxadiazole (B1194373) derivatives as potential anticancer agents, docking studies were performed against the tubulin–combretastatin A4 complex. mdpi.comnih.gov The results showed that the compounds fit within a hydrophobic cavity, and the compound with the best docking score also demonstrated significant anticancer activity. mdpi.comnih.gov

| Compound Series | Protein Target | Key Finding from Docking | Reference |

|---|---|---|---|

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | Tubulin–combretastatin A4 complex (PDB ID: 5LYJ) | Ligand 6h showed the best docking score (-8.030 kcal/mol) and lay within a key hydrophobic cavity. | mdpi.comnih.gov |

| 1,3,4-oxadiazole derivatives | DNA gyrase | Compounds with the highest docking scores also showed promising antibacterial activity. | mdpi.com |

| 4-Methyl-2-(((5-methyl-1,3,4-oxadiazol-2-yl)amino)methyl)phenol | Human heat shock protein 90 (Hsp90)-alpha N-domain | The compound and its metal complexes were shown to dock into the ATP binding pocket. | researchgate.net |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique complements molecular docking by assessing the stability of the predicted binding pose and providing insights into the conformational changes that may occur upon ligand binding. nih.gov MD simulations can also be used to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. mdpi.com

MD simulations have been applied to study the interaction of 1,2,4-oxadiazole derivatives with their biological targets. For instance, a simulation of a potent 1,2,4-oxadiazole-based RIPK1 inhibitor indicated that it may act as a type II kinase inhibitor, providing valuable information for its mechanism of action. nih.gov In another study, MD simulations of a 1,3,4-oxadiazole derivative at the COX-2 active site helped to verify its interaction with the enzyme. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ctu.edu.vn This approach can be either structure-based, relying on docking, or ligand-based, using information about known active compounds. nih.govunibl.org Virtual screening can significantly accelerate the drug discovery process by prioritizing a smaller, more manageable number of compounds for experimental testing. nih.gov

Structure-based virtual screening was used to identify a novel 1,2,4-oxadiazole scaffold as an inhibitor of RIPK1, a key protein in inflammatory diseases. This initial hit, with an IC50 value of 1.3 µM, served as a starting point for further optimization. nih.gov Similarly, for the development of EGFR inhibitors, a virtual screening approach was used to select the most promising pharmacophores from a large compound library. nih.gov This demonstrates the power of virtual screening in identifying novel and potent chemotypes for drug development.

Advanced Analytical Methodologies for the Characterization and Research of 4 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol

Chromatographic Techniques in Research

Chromatography is fundamental for separating 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol from impurities, reactants, or metabolites. The choice of technique depends on the compound's volatility and polarity, as well as the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of phenolic compounds due to their polarity and thermal sensitivity. epa.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most applicable mode. nkust.edu.tw This approach separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. nkust.edu.tw

Research on structurally related oxadiazole derivatives and other phenols demonstrates the utility of HPLC for separation and quantification. nkust.edu.twrrpharmacology.ru Typical analytical conditions involve a C18 or Phenyl-Hexyl column with a gradient elution system, commonly using a mixture of acetonitrile (B52724) and water, often acidified with formic acid to improve peak shape. rrpharmacology.runih.gov Detection is frequently performed using a UV-Vis detector, as the aromatic and heterocyclic rings in the molecule absorb UV light. epa.gov The UV detection approach is considered generally useful for relatively clean samples. epa.gov

Table 1: Typical HPLC Parameters for Phenolic Compound Analysis

| Parameter | Common Conditions | Purpose |

|---|---|---|

| Column | Reversed-phase (e.g., C18, Phenyl-Hexyl) | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Elutes compounds from the column. |

| Modifier | Formic acid (e.g., 0.1%) or phosphate (B84403) buffer | Improves peak shape and resolution. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation. |

| Detection | UV-Vis (e.g., at 270-280 nm) | Quantifies the compound based on UV absorbance. epa.gov |

| Injection Volume | 5 - 50 µL | Introduces the sample into the system. epa.gov |

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. nih.gov While phenols can be analyzed directly, their polarity can lead to poor peak shapes and column adsorption. epa.gov Therefore, derivatization is often employed to increase their volatility and thermal stability. nih.govepa.gov

Common derivatization methods for phenols include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or alkylation. nih.gov The resulting derivatives are less polar and more volatile, making them highly suitable for GC analysis. The separation is typically performed on capillary columns with phases of varying polarity, such as a nonpolar DB-5 or a more polar WAX column, depending on the specific application. epa.govgcms.cz Detection is commonly achieved with a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification. epa.gov

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, provide a powerful tool for both separation and definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for analyzing compounds like this compound. It combines the high-resolution separation of HPLC with the sensitive and specific detection capabilities of MS. nih.gov Studies on analogous compounds have utilized HPLC-MS/MS systems for the identification and quantification of the parent drug and its metabolites in biological fluids. rrpharmacology.rurrpharmacology.ru Electrospray ionization (ESI) is a common ionization technique for such analyses, capable of operating in both positive and negative ion modes to generate protonated molecules [M+H]+ or deprotonated molecules [M-H]-, respectively. rrpharmacology.rurrpharmacology.ru

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile compounds and requires derivatization for non-volatile substances like phenols. nih.govcoresta.org Following separation by GC, compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) library for positive identification. impactfactor.org This technique is invaluable for confirming the presence of the compound in complex mixtures. impactfactor.org

Table 2: Applications of Hyphenated Techniques for Oxadiazole and Phenolic Compounds

| Technique | Primary Application | Key Advantages |

|---|---|---|

| LC-MS/MS | Identification and quantification of parent compounds and metabolites in complex matrices (e.g., biological fluids). rrpharmacology.rurrpharmacology.ru | High sensitivity and specificity; suitable for non-volatile and thermally labile compounds. researchgate.net |

| GC-MS | Identification of compounds in complex mixtures after derivatization. nih.gov | Excellent separation efficiency for volatile compounds; structural information from fragmentation patterns. impactfactor.org |

Spectroscopic Techniques in Research

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise molecular structure of organic compounds. rsc.org Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of synthesized oxadiazole derivatives. nih.govmdpi.com

¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to observe distinct signals corresponding to the methyl protons, the aromatic protons on the phenol (B47542) ring, and the hydroxyl proton.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal, allowing for confirmation of the complete carbon framework, including the carbons of the methyl group, the phenol ring, and the oxadiazole ring.

The chemical structure of synthesized intermediates and final compounds is routinely confirmed using these NMR techniques, often employing spectrometers operating at frequencies like 400 MHz in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform (B151607) (CDCl₃). rrpharmacology.ru

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound. mdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the compound's elemental formula. rrpharmacology.ru

For this compound (C₉H₈N₂O₂), the exact monoisotopic mass is 176.05858 Da. uni.lu MS analysis, typically through a soft ionization technique like ESI, can confirm this molecular weight by detecting the molecular ion or common adducts. uni.lu

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct Formula | Adduct Name | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 177.06586 |

| [M+Na]⁺ | Sodium Adduct | 199.04780 |

| [M+NH₄]⁺ | Ammonium Adduct | 194.09240 |

| [M-H]⁻ | Deprotonated Molecule | 175.05130 |

| [M+HCOO]⁻ | Formate Adduct | 221.05678 |

(Data sourced from PubChem CID 4962397) uni.lu

Furthermore, tandem mass spectrometry (MS/MS) is used for detailed structural analysis. In this technique, a specific ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented. The resulting fragment ions provide valuable information about the molecule's substructures, which is crucial for confirming the identity of the compound and for distinguishing it from its isomers. rrpharmacology.ru

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to identify the functional groups present within a molecule. These methods operate on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR absorption spectrum. Raman spectroscopy, conversely, involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light, which reveals vibrational information complementary to IR spectroscopy.

For the structural elucidation of this compound, both techniques provide critical data for confirming the presence of its key functional groups. journalspub.com The analysis of various oxadiazole derivatives by IR spectroscopy has shown characteristic absorption bands that confirm the molecular structure. journalspub.comijrpr.com

The key functional groups of this compound and their expected vibrational frequencies are:

Phenolic O-H Group: The hydroxyl group attached to the phenyl ring is expected to produce a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. libretexts.org

Aromatic C-H Bonds: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear in the region of 3000-3100 cm⁻¹.

Methyl C-H Bonds: The C-H stretching vibrations of the methyl group are expected in the 2850-2960 cm⁻¹ range.

Aromatic C=C Bonds: The stretching vibrations within the benzene ring are observed as a series of sharp peaks between 1450 and 1600 cm⁻¹. libretexts.org

1,2,4-Oxadiazole (B8745197) Ring: The C=N (imine) and N-O stretching vibrations within the oxadiazole ring are crucial for its identification. The C=N stretch typically appears in the 1640-1680 cm⁻¹ region, while the C-O-N vibrations contribute to the fingerprint region below 1300 cm⁻¹. nih.govmdpi.com

While specific experimental spectra for this compound are not widely published, the expected absorption bands can be predicted based on established group frequencies from similar phenolic and oxadiazole-containing compounds. journalspub.comnih.gov

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Phenolic -OH | O-H Stretch | 3200-3600 (Broad) | IR |

| Aromatic C-H | C-H Stretch | 3000-3100 | IR, Raman |

| Methyl C-H | C-H Stretch | 2850-2960 | IR, Raman |

| Oxadiazole C=N | C=N Stretch | 1640-1680 | IR, Raman |

| Aromatic C=C | C=C Stretch | 1450-1600 | IR, Raman |

| Phenolic C-O | C-O Stretch | 1200-1260 | IR |

| Oxadiazole Ring | Ring Vibrations | 1000-1300 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to measure the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This absorption is due to electronic transitions within the molecule, primarily involving π-electrons and non-bonding electrons moving from a lower energy ground state to a higher energy excited state. researchgate.net For quantitative analysis, the Beer-Lambert law is fundamental. researchgate.netyoutube.com It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl). libretexts.org

The structure of this compound contains two primary chromophores—the phenol ring and the 1,2,4-oxadiazole ring—which are conjugated. This conjugation is expected to result in strong UV absorption. Studies on various 1,3,4-oxadiazole (B1194373) derivatives show intense absorption maxima (λmax) generally observed around 300 nm. nih.govmdpi.com The phenolic moiety itself also contributes to UV absorption.

The quantitative analysis of this compound would involve preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the calibration curve. youtube.com The molar absorptivity (ε), a constant that indicates how strongly a chemical species absorbs light at a given wavelength, can be calculated from the slope of this curve. libretexts.org

Table 2: Application of UV-Vis Spectroscopy for Quantitative Analysis

| Parameter | Description | Application in Analysis |

| λmax (Wavelength of Maximum Absorbance) | The wavelength at which the compound exhibits maximum light absorption. Expected in the UV region for this compound due to its aromatic and heterocyclic systems. researchgate.netmdpi.com | Selected as the analytical wavelength for measurement to ensure maximum sensitivity and minimize interference. |

| Absorbance (A) | A dimensionless quantity that measures the amount of light absorbed by the sample. | Measured experimentally for both standard and unknown solutions using a spectrophotometer. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a particular wavelength. Units are L mol⁻¹ cm⁻¹. libretexts.org | Determined from the slope of the Beer-Lambert plot (calibration curve). It is a characteristic constant for the compound under specific conditions (e.g., solvent, pH). |

| Concentration (c) | The amount of the compound dissolved in a given volume of solvent. | Determined for unknown samples by applying the Beer-Lambert law (c = A / εl) after establishing a calibration curve. |

Electrophoretic Methods in Pharmaceutical Analysis

Electrophoretic methods are a family of separation techniques that utilize an electric field to separate charged molecules based on their differential migration rates. nih.gov These techniques are highly efficient, require minimal sample and reagent volumes, and have become increasingly important in pharmaceutical analysis for tasks such as purity determination, assay of active ingredients, and stability studies. nih.govspringernature.comelsevier.com The separation is based on differences in the charge-to-mass ratio of the analytes.

Capillary Electrophoresis (CE) and its Variants

Capillary Electrophoresis (CE) is a powerful micro-scale separation technique performed in a narrow-bore fused-silica capillary. scispace.com When a high voltage is applied across the capillary, which is filled with a background electrolyte (BGE), analytes migrate according to their electrophoretic mobility and the electroosmotic flow (EOF) of the BGE. scispace.com CE is particularly well-suited for the analysis of small molecules, including phenolic compounds. nih.govnih.gov

For the analysis of this compound, CE offers several advantages. The phenolic hydroxyl group is acidic and can be deprotonated to form a negatively charged phenolate (B1203915) ion in a basic BGE. This allows for its separation by Capillary Zone Electrophoresis (CZE), the simplest form of CE. dntb.gov.ua

The separation mechanism in CZE relies on the following principles:

Analyte Charge: At a pH above its pKa, the phenolic group will be ionized, and the molecule will carry a negative charge, causing it to migrate towards the anode (positive electrode).

Electroosmotic Flow (EOF): In a fused-silica capillary, the inner wall is negatively charged at neutral to basic pH, attracting a layer of mobile cations from the BGE. When voltage is applied, these cations migrate towards the cathode (negative electrode), dragging the bulk solution with them. This EOF is typically strong enough to carry all species, regardless of their charge, toward the detector at the cathodic end.

Key parameters that would be optimized for a CE method to analyze this compound include the pH, concentration, and composition of the BGE, the applied voltage, and the capillary temperature. mdpi.com Detection is commonly performed using a UV-Vis detector integrated into the CE instrument, leveraging the compound's strong UV absorbance. nih.gov

Table 3: Key Parameters in Capillary Electrophoresis for the Analysis of this compound

| Parameter | Role in Separation | Typical Conditions for Phenolic Compounds |

| Background Electrolyte (BGE) pH | Controls the ionization state (charge) of the analyte. For the phenol, a pH > pKa is needed for ionization. | Borate or phosphate buffers with pH 8-10 are commonly used to ensure deprotonation of the phenolic group. mdpi.com |

| BGE Concentration | Affects the ionic strength of the medium, which influences electrophoretic mobility and Joule heating. | Typically in the range of 20-100 mM. Higher concentrations can reduce EOF but improve resolution. |

| Applied Voltage | The driving force for migration. Higher voltages lead to faster analyses but can cause Joule heating. | 15-30 kV. scispace.com |

| Capillary Dimensions | Length and internal diameter affect analysis time, efficiency, and heat dissipation. | 50-75 cm length, 50-75 µm internal diameter. |

| Detection | Method for detecting the analyte as it passes the detector window. | UV detection is suitable due to the chromophores in the molecule. nih.gov |

Future Research Directions and Emerging Trends for 4 5 Methyl 1,2,4 Oxadiazol 3 Yl Phenol and Oxadiazole Based Therapeutics

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Table 1: Applications of AI in Oxadiazole Drug Discovery

| AI Application | Description | Potential Impact on Oxadiazole Research |

| Compound Activity Prediction | Machine learning models predict the biological activity of novel compounds based on their chemical structure. | Rapidly screen virtual libraries of oxadiazole derivatives to identify promising therapeutic candidates. |

| De Novo Drug Design | Generative AI algorithms design new molecules with desired properties. | Create novel oxadiazole-based compounds with enhanced efficacy and specificity. |

| Synthetic Pathway Prediction | AI tools predict optimal chemical synthesis routes. | Accelerate the synthesis of new oxadiazole compounds for testing and development. |

By applying these predictive models to oxadiazole derivatives, researchers can fine-tune their structures to enhance their therapeutic potential while minimizing potential side effects. This data-driven approach to optimization can lead to the development of safer and more effective oxadiazole-based drugs.

Exploration of Novel Therapeutic Modalities Utilizing Oxadiazole Scaffolds

The versatility of the oxadiazole ring makes it an attractive scaffold for developing novel therapeutic modalities that go beyond traditional enzyme inhibition or receptor antagonism. nih.govnih.gov Two particularly promising areas of research are Targeted Protein Degradation (TPD) and the development of small molecules that target RNA.

Targeted Protein Degradation (TPD) is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.govcellsignal.com One of the most advanced TPD technologies is Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. njbio.com This brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. njbio.comnih.gov

The linker plays a crucial role in the efficacy of a PROTAC, and the rigid, planar structure of the oxadiazole ring makes it an attractive component for linker design. While specific examples of oxadiazole linkers in publicly disclosed PROTACs are still emerging, the chemical properties of the oxadiazole scaffold suggest its potential to create linkers with optimal length, rigidity, and vectoral properties to facilitate the formation of a stable and productive ternary complex. The development of oxadiazole-containing linkers could lead to a new generation of highly potent and selective protein degraders. researchgate.net

For a long time, RNA was considered an "undruggable" target for small molecules. bayer.com However, recent advances have shown that RNA molecules fold into complex three-dimensional structures with distinct binding pockets that can be targeted by small molecules. bayer.comnih.gov This has opened up a vast new area of therapeutic intervention, as many diseases are driven by dysfunctional RNA or the proteins translated from them. alacrita.com

The oxadiazole scaffold, with its ability to participate in various non-covalent interactions, is a promising starting point for the design of small molecules that can selectively bind to RNA targets. researchgate.netjournaljpri.com By targeting messenger RNA (mRNA), for example, a small molecule could prevent the translation of a disease-causing protein. bayer.com This approach could be used to target proteins that are difficult to inhibit with traditional small-molecule drugs. bayer.com The exploration of oxadiazole-based compounds as RNA-targeting therapeutics is still in its early stages, but it represents a significant opportunity to develop novel treatments for a wide range of diseases. ubmd.comresearchgate.net

Advancements in Synthetic Methodologies for Oxadiazoles (B1248032)

The efficient and versatile synthesis of oxadiazole derivatives is crucial for exploring their therapeutic potential. eurekaselect.com While classical methods for synthesizing 1,2,4-oxadiazoles, such as the reaction of amidoximes with acid derivatives, have been well-established, recent research has focused on developing more efficient, milder, and environmentally friendly synthetic protocols. chim.ittandfonline.com

Modern synthetic advancements include the use of novel catalysts, microwave-assisted synthesis, and one-pot reactions that combine multiple steps into a single procedure. researchgate.netnih.gov For example, the use of coupling agents like HATU and Burgess reagent has enabled the efficient synthesis of 1,3,4-oxadiazoles from carboxylic acids and hydrazides under mild conditions with good to excellent yields. openmedicinalchemistryjournal.com Another innovative approach involves the oxidative cyclization of acylhydrazones, which can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a base, offering a metal-free and efficient route to 1,3,4-oxadiazoles. openmedicinalchemistryjournal.com

These advanced synthetic methodologies not only facilitate the rapid generation of diverse libraries of oxadiazole compounds for biological screening but also enable the efficient and scalable production of promising drug candidates like 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol. researchgate.net The continued development of novel synthetic strategies will be essential for fully realizing the therapeutic potential of the oxadiazole scaffold.

Table 2: Comparison of Synthetic Methods for Oxadiazoles

| Synthetic Method | Description | Advantages |

| Classical Amidoxime (B1450833) Route | Reaction of amidoximes with acid derivatives. | Well-established and widely used. chim.it |

| HATU/Burgess Reagent Coupling | Direct cyclization of carboxylic acids with acylhydrazides. | Mild conditions, good to excellent yields. openmedicinalchemistryjournal.com |

| Oxidative Cyclization of Acylhydrazones | Cyclization of acylhydrazones using an oxidizing agent. | Metal-free, efficient, and often proceeds under mild conditions. openmedicinalchemistryjournal.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, often higher yields. researchgate.netnih.gov |

Green Chemistry Approaches in 1,2,4-Oxadiazole (B8745197) Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce the environmental impact and improve the efficiency and safety of chemical processes. nih.govresearchgate.net The synthesis of 1,2,4-oxadiazoles, including this compound, is an area ripe for the application of these principles. Traditional synthetic methods for oxadiazoles can involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.gov

Future research will likely focus on the development of more sustainable synthetic routes. This includes the use of greener solvents, such as water or ethanol (B145695), and the development of catalytic methods that reduce the need for stoichiometric reagents. nih.gov Microwave-assisted synthesis represents a significant advancement, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. nih.gov One promising and environmentally friendly synthetic strategy for 1,2,4-oxadiazole synthesis has been developed, although its moderate yields suggest that further research is necessary to improve its broad applicability. nih.gov

The table below summarizes some green chemistry approaches applicable to the synthesis of 1,2,4-oxadiazole derivatives.

| Green Chemistry Principle | Application in 1,2,4-Oxadiazole Synthesis | Potential Benefits |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ethanol, or ionic liquids. | Reduced environmental pollution and improved worker safety. |

| Catalysis | Employing reusable catalysts to minimize waste. | Increased atom economy and reduced generation of byproducts. |

| Alternative Energy Sources | Utilizing microwave irradiation or ultrasound to drive reactions. | Shorter reaction times, increased yields, and lower energy consumption. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation and more efficient use of resources. |

High-Throughput Experimentation in Medicinal Chemistry

High-throughput experimentation (HTE) has become an indispensable tool in modern drug discovery, enabling the rapid synthesis and screening of large libraries of compounds to identify promising new drug candidates. ewadirect.commedscape.com This technology is particularly relevant for the optimization of lead compounds like this compound.

By systematically modifying the core structure of this compound and creating a diverse library of analogs, researchers can quickly explore the structure-activity relationship (SAR) and identify derivatives with improved potency, selectivity, and pharmacokinetic properties. ewadirect.com High-throughput screening (HTS) can then be used to evaluate these libraries against a panel of biological targets, accelerating the identification of new therapeutic leads. ewadirect.comchapman.edu

The integration of HTE with other technologies, such as computational modeling and automated synthesis, can further streamline the drug discovery process. This approach allows for a more rational design of compound libraries and a more efficient allocation of resources. ewadirect.com

The following table outlines the key stages of high-throughput experimentation in the context of this compound drug discovery.

| Stage | Description | Key Technologies |

| Library Design | Computational methods are used to design a diverse library of derivatives of this compound with a range of physicochemical properties. | Molecular modeling software, SAR analysis tools. |

| Automated Synthesis | Robotic systems are used to synthesize the designed library of compounds in a parallel fashion. | Automated liquid handlers, parallel synthesis platforms. |

| High-Throughput Screening | The synthesized compounds are rapidly screened against one or more biological targets to identify active "hits". | Robotic screening platforms, miniaturized assays (e.g., 384-well or 1536-well plates). |

| Hit Validation and Optimization | The identified hits are further characterized and optimized to improve their drug-like properties. | Secondary assays, medicinal chemistry expertise. |

Development of Precision Medicine and Personalized Therapeutic Strategies

Precision medicine, an approach that tailors medical treatment to the individual characteristics of each patient, is revolutionizing the treatment of many diseases, particularly cancer. nih.gov The development of targeted therapies based on a patient's genetic profile or the molecular characteristics of their tumor can lead to improved efficacy and reduced side effects compared to traditional "one-size-fits-all" approaches. nih.gov

For oxadiazole-based therapeutics, including potential drugs derived from this compound, the principles of precision medicine offer a promising path forward. Future research will likely focus on identifying predictive biomarkers that can help to identify patients who are most likely to respond to a particular oxadiazole-based therapy. These biomarkers could be genetic mutations, protein expression levels, or other molecular signatures.

The development of companion diagnostics, which are tests designed to identify these biomarkers, will be crucial for the successful implementation of personalized therapeutic strategies. By integrating biomarker testing into clinical practice, clinicians can make more informed treatment decisions and optimize therapeutic outcomes for their patients. nih.gov

Addressing Global Health Challenges with Novel Oxadiazole Derivatives

The versatile pharmacological profile of the oxadiazole scaffold makes it a valuable starting point for the development of new drugs to address a range of global health challenges. nih.gov The continued exploration of derivatives of this compound and other oxadiazoles could lead to the discovery of novel treatments for infectious diseases, neglected tropical diseases, and other conditions that disproportionately affect populations in low- and middle-income countries.

One of the most pressing global health threats is the rise of antimicrobial resistance. The 1,3,4-oxadiazole (B1194373) nucleus has been identified as a viable lead structure for the synthesis of more efficacious and broad-spectrum antimicrobial agents. researchgate.net Research into novel oxadiazole derivatives has demonstrated activity against a range of bacterial and fungal pathogens. nih.govresearchgate.netnih.gov For instance, certain 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Furthermore, oxadiazole derivatives have shown potential in the treatment of parasitic diseases. The development of new and effective treatments for diseases like malaria, leishmaniasis, and Chagas disease is a major global health priority.

The table below highlights some of the global health challenges that could be addressed by novel oxadiazole derivatives.

| Global Health Challenge | Potential Application of Oxadiazole Derivatives |

| Antimicrobial Resistance | Development of new antibiotics and antifungals with novel mechanisms of action. |

| Neglected Tropical Diseases | Discovery of new treatments for diseases such as leishmaniasis, Chagas disease, and schistosomiasis. |

| Tuberculosis | Identification of new anti-tubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis. |

| Malaria | Development of new antimalarial drugs to overcome resistance to existing therapies. |

常见问题

Q. What are the established synthetic routes for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol, and how can its purity be validated?

The compound is synthesized via cyclocondensation reactions, typically involving hydroxylamine derivatives and nitrile precursors. For example, one protocol yields 55–95% using 1H-NMR and EI-MS for structural validation. Key parameters include reaction temperature (e.g., 100°C for oxadiazole ring closure) and purification via flash chromatography or crystallization from aqueous methanol . Purity is assessed via melting point analysis (reported range: 151–236°C) and chromatographic methods (e.g., HPLC with >97% purity thresholds) .

Q. How is the antimicrobial activity of this compound evaluated experimentally?

Standard protocols involve agar dilution methods using Müller-Hinton and Sabouraud dextrose agar for bacterial (e.g., S. aureus, E. coli) and fungal (A. niger) strains, respectively. Minimum inhibitory concentration (MIC) values are determined against controls like ciprofloxacin and ketoconazole. Solvent controls (e.g., DMF) are critical to rule out non-specific effects. MIC values for oxadiazole derivatives typically range from 8–64 μg/mL, depending on substituent effects .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

1H-NMR (for aromatic proton environments), EI-MS (for molecular ion peaks), and melting point analysis are standard. Advanced methods include HPLC-MS for purity validation (e.g., m/z 315.111 [M+H]+ for derivatives) and X-ray crystallography for resolving tautomeric forms. For crystallography, SHELX software (e.g., SHELXL for refinement) is widely used to analyze high-resolution data .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., 5-HT1B/1D receptors) evaluates binding affinities, guided by experimental pKi values (e.g., 8.5 for serotonin receptors). Software like AutoDock Vina or Schrödinger Suite integrates crystallographic data for binding site analysis .

Q. What strategies optimize the compound’s pharmacokinetic profile in drug development?

Derivatization at the phenolic -OH group (e.g., prodrug formation via acetylation) enhances blood-brain barrier permeability. In LY3372689, a clinical candidate for Alzheimer’s, the oxadiazole moiety is linked to a thiazolo-pyridine scaffold to improve metabolic stability. Pharmacokinetic studies in humans use PET tracers (e.g., [18F]LSN3316612) to quantify target engagement .

Q. How are structural contradictions resolved in crystallographic studies of oxadiazole derivatives?

High-resolution X-ray data (e.g., R factor <0.04) combined with SHELXL refinement identify disorder in the oxadiazole ring or phenolic hydrogen bonding. Twinning analysis (via PLATON) and Hirshfeld surface mapping resolve ambiguities in intermolecular interactions. For example, hydrogen bonding between the phenol -OH and oxadiazole nitrogen stabilizes the crystal lattice .

Q. What role does the oxadiazole ring play in multi-step synthesis of bioactive molecules?

The ring acts as a bioisostere for ester or amide groups, enhancing metabolic resistance. In Example 10 (PCT patent), it is incorporated into isoquinoline-thiazolo hybrids via bromotri(pyrrolidino)phosphonium hexafluorophosphate-mediated coupling. Reaction monitoring via HPLC/MS ensures intermediate purity (>95%) before final cyclization .

Methodological Considerations

Q. How to address discrepancies in MIC values across studies?

Variations arise from differences in bacterial strain susceptibility (e.g., ATCC vs. clinical isolates) or agar composition. Normalize data using CLSI/EUCAST guidelines and include internal controls (e.g., ciprofloxacin MIC ≤1 μg/mL for E. coli). Statistical tools like ANOVA identify significant outliers .

Q. What are best practices for handling the compound’s sensitivity to hydrolysis?

Store under inert atmosphere (N2/Ar) at –20°C. In synthetic protocols, avoid protic solvents (e.g., MeOH) for oxadiazole ring formation. Use anhydrous dimethylacetamide (DMA) or dichloromethane (DCM) with molecular sieves to suppress degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。